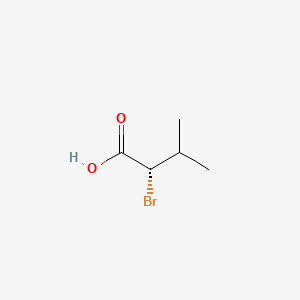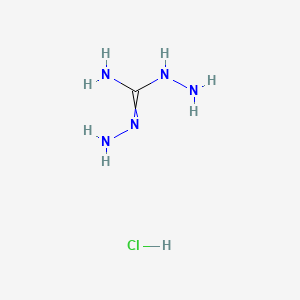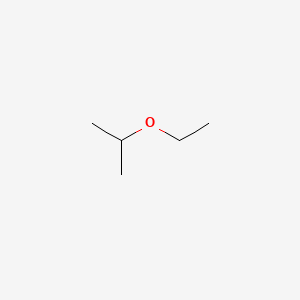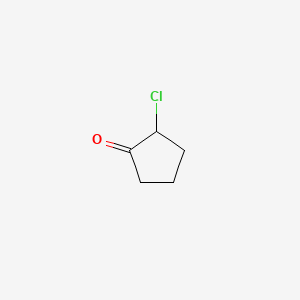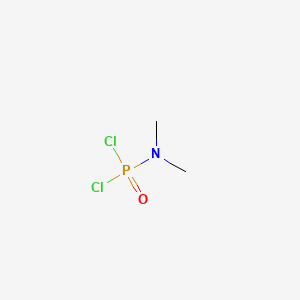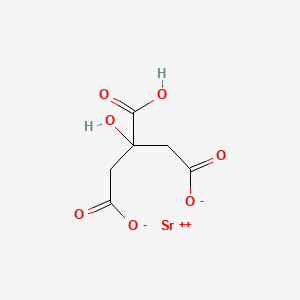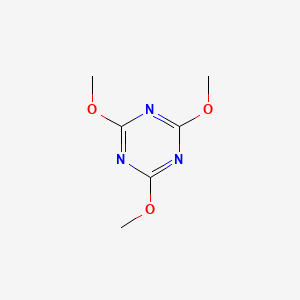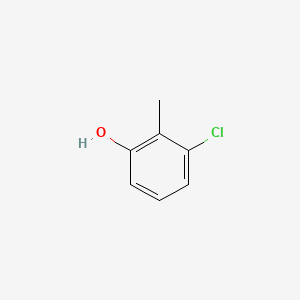
3-Chloro-2-iodotoluene
描述
3-Chloro-2-iodotoluene, also known as 1-chloro-2-iodo-3-methylbenzene, is an organic compound with the molecular formula C7H6ClI. It is a derivative of toluene, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is a colorless to pale yellow solid or liquid, depending on its purity and storage conditions .
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-iodotoluene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the iodination of 3-chlorotoluene using iodine and nitric acid.
Diazotization and Sandmeyer Reaction: This method involves the diazotization of 3-chloro-2-aminotoluene followed by the replacement of the diazonium group with iodine using cuprous iodide.
Industrial Production Methods: Industrial production of this compound often employs large-scale electrophilic aromatic substitution due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reagent concentrations .
化学反应分析
Types of Reactions: 3-Chloro-2-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, and amines are used under basic conditions.
Oxidation: Potassium permanganate in an alkaline medium is a typical oxidizing agent.
Coupling: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.
Major Products:
Substitution: Products include 3-chloro-2-hydroxytoluene, 3-chloro-2-cyanotoluene, and 3-chloro-2-aminotoluene.
Oxidation: The major product is 3-chloro-2-iodobenzoic acid.
Coupling: Various biaryl compounds are formed depending on the boronic acid used.
科学研究应用
3-Chloro-2-iodotoluene has several applications in scientific research:
作用机制
The mechanism of action of 3-chloro-2-iodotoluene in chemical reactions involves:
Electrophilic Substitution: The iodine atom acts as a leaving group, facilitating nucleophilic attack at the benzene ring.
Oxidation: The methyl group undergoes oxidation to form carboxylic acids through intermediate formation of aldehydes.
Coupling Reactions: The palladium-catalyzed coupling involves oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
3-Chlorotoluene: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodotoluene: Lacks the chlorine atom, affecting its reactivity and selectivity in coupling reactions.
4-Chloro-2-iodotoluene: Similar but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 3-Chloro-2-iodotoluene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This dual substitution allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
1-chloro-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGLKPMFTLNUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199010 | |
| Record name | 3-Chloro-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5100-98-1 | |
| Record name | 3-Chloro-2-iodotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005100981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-iodo-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-chloro-2-iodotoluene a suitable starting material for synthesizing 2-chloro-6-methylbenzoic acid via carbonylation?
A1: The research highlights the effectiveness of this compound as a substrate in palladium-catalyzed carbonylation reactions []. The presence of the iodine atom is crucial. Iodine is an excellent leaving group, facilitating the oxidative addition step in the carbonylation catalytic cycle. This allows for the insertion of a carbonyl group (CO) at the position previously occupied by iodine, ultimately leading to the formation of 2-chloro-6-methylbenzoic acid after ester hydrolysis. The reaction boasts high efficiency, even with a high substrate-to-palladium ratio (10,000:1), showcasing the compound's reactivity and suitability for large-scale synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


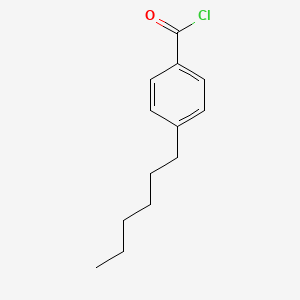
![5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B1584021.png)

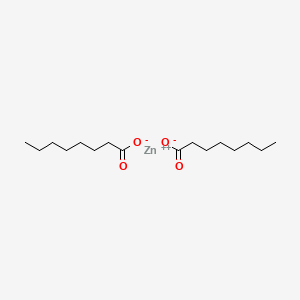
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)
